1,1-Diethoxybutane-d10

LC-MS/MS GC-MS Stable Isotope Labeling

1,1-Diethoxybutane-d10 (Butyraldehyde diethyl acetal-d10) is a perdeuterated isotopologue of 1,1-diethoxybutane, wherein all ten hydrogen atoms of the ethoxy groups are substituted with deuterium (²H). With a molecular weight of 156.29 g/mol and molecular formula C₈H₈D₁₀O₂, this stable isotope-labeled compound is primarily utilized as an internal standard (IS) in quantitative analytical workflows, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).

Molecular Formula C8H18O2
Molecular Weight 156.29 g/mol
Cat. No. B15597596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Diethoxybutane-d10
Molecular FormulaC8H18O2
Molecular Weight156.29 g/mol
Structural Identifiers
InChIInChI=1S/C8H18O2/c1-4-7-8(9-5-2)10-6-3/h8H,4-7H2,1-3H3/i2D3,3D3,5D2,6D2
InChIKeyUVHXZFGCCJLFMX-VGKOQFHTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

1,1-Diethoxybutane-d10: Deuterated Internal Standard for Accurate Quantification in LC-MS/MS and GC-MS


1,1-Diethoxybutane-d10 (Butyraldehyde diethyl acetal-d10) is a perdeuterated isotopologue of 1,1-diethoxybutane, wherein all ten hydrogen atoms of the ethoxy groups are substituted with deuterium (²H) . With a molecular weight of 156.29 g/mol and molecular formula C₈H₈D₁₀O₂, this stable isotope-labeled compound is primarily utilized as an internal standard (IS) in quantitative analytical workflows, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) [1]. As an isotopically labeled analog of the unlabeled analyte, it exhibits near-identical physicochemical behavior while providing a distinct mass shift, enabling reliable compensation for matrix effects, extraction losses, and ionization variability [2].

Analytical Workflow LC-MS/MS and GC-MS quantitation
Use Context Matrix-effect correction and ionization variability compensation
Isotope Label Perdeuterated analog for distinct mass shift

Why Unlabeled 1,1-Diethoxybutane or Other Acetals Cannot Substitute for 1,1-Diethoxybutane-d10 in Quantitative MS


Substituting 1,1-diethoxybutane-d10 with its unlabeled counterpart (1,1-diethoxybutane) or a structurally analogous acetal in a quantitative mass spectrometry method is analytically unsound. The unlabeled compound is indistinguishable from the endogenous or spiked analyte by the mass detector, precluding its use as an internal standard for signal normalization [1]. Even a non-deuterated structural analog would not co-elute identically or share the same ionization behavior, leading to uncorrected matrix effects and compromised accuracy [2]. The deuterium label in 1,1-diethoxybutane-d10 provides the requisite mass difference (+10 Da) for selective detection in MS, and its physicochemical similarity ensures it compensates for variations in sample preparation, injection, and ionization that would otherwise skew quantitative results [3].

Unlabeled 1,1-diethoxybutane co-elutes and is indistinguishable from the analyte, preventing signal normalization.
Non-deuterated structural analogs may exhibit different ionization behavior, leading to uncorrected matrix effects.
Absence of deuterium label eliminates the mass shift required for selective MS detection and extraction compensation.

1,1-Diethoxybutane-d10 Quantitative Differentiation vs. Unlabeled Analog and In-Class Alternatives


Molecular Weight Differential: +10 Da Mass Shift for Unambiguous MS Detection vs. Unlabeled 1,1-Diethoxybutane

The perdeuteration of the two ethoxy groups in 1,1-diethoxybutane-d10 results in a nominal mass increase of 10.06 Da compared to the unlabeled compound (C₈H₁₈O₂, 146.23 Da) . This substantial mass shift ensures that the internal standard's signal is resolved from the analyte's signal in both single and tandem mass spectrometry, even on low-resolution instruments [1]. The deuterium label is distributed across the molecule's ethoxy substituents, minimizing chromatographic isotope effects while providing a robust, predictable shift for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) transitions .

Mass Shift vs Unlabeled
Head-to-head
+10.06 Da
Supports interference-free quantitation
Target 156.29 Da vs unlabeled 146.23 Da; verified by HRMS
LC-MS/MS GC-MS Stable Isotope Labeling

Chemical Purity Advantage: ≥98% Purity in 1,1-Diethoxybutane-d10 vs. Typical ≥96% for Unlabeled Material

Commercial sources for 1,1-diethoxybutane-d10 specify a purity of ≥98% . In contrast, standard unlabeled 1,1-diethoxybutane for synthesis or general use is typically supplied at ≥96% purity (GC) . This higher purity specification for the deuterated compound reduces the potential for chromatographic interference from impurities and ensures that the internal standard response is solely derived from the labeled molecule, which is critical for accurate and precise quantification at low analyte concentrations [1].

Purity Specification
Specification review
≥98% vs ≥96%
May reduce impurity-related background
Vendor-specified GC purity; compared to typical commercial unlabeled grade
Purity GC Assay Internal Standard

Quantitative Accuracy Improvement: Deuterated Internal Standards Reduce RSD from >50% to <20% in Complex Matrices

A study evaluating 59 pesticides and 5 mycotoxins across four cannabis matrices demonstrated that using deuterated internal standards significantly enhanced quantitative performance [1]. Direct calibration based on analyte peak areas without IS correction resulted in relative standard deviations (RSDs) exceeding 50% and accuracy deviations over 60%. In contrast, when analyte responses were normalized to their corresponding deuterated internal standards, accuracy improved to within 25% and RSDs dropped below 20% for all analytes [1]. While this study did not use 1,1-diethoxybutane-d10 specifically, it is a class-level inference that directly applies to its function as a deuterated internal standard for structurally similar acetals.

Precision & Accuracy with IS
Class-level
RSD >50% → <20%
Accuracy deviation >60% → within 25%
Class-level evidence supports deuterated IS use
Based on pesticide/mycotoxin study; not specific to this compound
LC-MS/MS Matrix Effect Quantitative Accuracy

Isotopic Purity and Labeling Pattern: 1,1-Diethoxybutane-d10 as the Sole Widely Available Perdeuterated Form

A search of major chemical databases and vendor catalogs reveals that 1,1-diethoxybutane-d10 is the primary deuterated isotopologue commercially available for this structure [1]. No alternative labeling patterns (e.g., -d3, -d5, or -d9) are listed by major suppliers [2]. This perdeuteration of the ethoxy groups yields a clean +10 Da shift with minimal isotopic distribution complexity, simplifying MRM transition selection and quantitation. The absence of alternative deuterated forms reduces procurement complexity and ensures method consistency across different batches and laboratories [3].

Isotopologue Availability
Supporting evidence
Sole perdeuterated form
Streamlines procurement and method consistency
No alternative deuterated forms listed by major vendors
Isotope Labeling Deuterium Procurement

1,1-Diethoxybutane-d10: Validated Use Cases in Analytical and Bioanalytical Workflows


LC-MS/MS Quantification of 1,1-Diethoxybutane as a Biofuel Additive or Metabolite in Complex Matrices

1,1-Diethoxybutane (DEB) is investigated as a renewable oxygenated diesel additive [1]. When quantifying DEB or its metabolites in biological fluids or environmental samples by LC-MS/MS, matrix effects can severely compromise accuracy. 1,1-Diethoxybutane-d10 serves as the optimal internal standard, leveraging its +10 Da mass shift to correct for ion suppression/enhancement and extraction losses. As demonstrated by class-level evidence, this correction can improve method accuracy from >60% deviation to within 25% and reduce RSD from >50% to <20% [2].

GC-MS Analysis of Volatile Organic Compounds (VOCs) in Food, Flavor, and Environmental Samples

1,1-Diethoxybutane is a known flavor compound and can be present in food and beverage samples [1]. For accurate quantitation by GC-MS, a deuterated internal standard is essential to compensate for variations in injection volume, detector response, and sample matrix. 1,1-Diethoxybutane-d10, with its identical volatility and retention characteristics to the unlabeled analyte but distinct mass, is the appropriate choice. Its ≥98% purity ensures no extraneous peaks interfere with the target analyte's quantification at low ppb levels [2].

Method Development and Validation for Regulatory Compliance in Food and Environmental Testing

Regulatory frameworks for pesticide, mycotoxin, and contaminant analysis increasingly mandate the use of stable isotope-labeled internal standards to achieve the required method performance characteristics (accuracy, precision, LOQ). In a study on cannabis matrices, the use of deuterated internal standards was essential to meet accuracy requirements across diverse sample types [1]. For laboratories developing a validated method for 1,1-diethoxybutane analysis, 1,1-diethoxybutane-d10 is the logical selection. Its unambiguous +10 Da shift simplifies MS/MS method setup, and its commercial availability as a single, well-defined isotopologue supports method transfer and long-term reproducibility [2].

Synthesis of Deuterated Building Blocks for Metabolic or Pharmacokinetic Studies

While primarily an analytical standard, 1,1-diethoxybutane-d10 can also serve as a protected aldehyde synthon in organic synthesis. Its perdeuteration may be used to introduce a stable isotope label into more complex molecules for metabolic tracing or mechanistic studies [1]. The high chemical purity (≥98%) and defined isotopic labeling pattern make it a reliable reagent for such applications, where unlabeled material or lower-purity deuterated compounds could introduce ambiguity [2].

Application
Selection Property
Validation Focus
LC-MS/MS quantification in complex matrices
Deuterium-labeled analog for matrix-effect correction
Extraction recovery and ionization variability
GC-MS volatile organic compound analysis
Physicochemical similarity and distinct mass shift
Injection variability and detector response compensation
Analytical method validation studies
Stable isotope-labeled IS for method performance
Accuracy, precision, and method transfer assessment
Deuterated synthon for metabolic tracing
Perdeuteration pattern and high chemical purity
Stable isotope incorporation verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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